2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is characterized by its unique structure, which includes a methylene group and two methyl groups attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high-pressure hydrogenation conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydronaphthalenes, ketones, alcohols, and fully saturated hydrocarbons .
Scientific Research Applications
2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing biological pathways and chemical processes. The methylene and methyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups but differing in the position of the methylene group.
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: A compound with additional isopropyl and methyl groups.
Uniqueness: 2,2-Dimethyl-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H16 |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3,3-dimethyl-4-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-10-12-7-5-4-6-11(12)8-9-13(10,2)3/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
PQQDFTSLEZUIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=C)C |
Origin of Product |
United States |
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